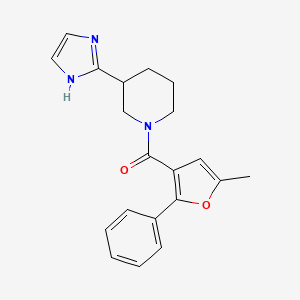![molecular formula C18H14N2O3S B5542604 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)
1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" is part of a broader family of molecules that are synthesized and studied for their unique chemical and physical properties. These molecules often find applications in material science, biochemistry, and pharmaceuticals due to their structural diversity and functional potential.
Synthesis Analysis
The synthesis of molecules similar to "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" often involves cyclization reactions and the functionalization of phenothiazine units. For example, synthesis techniques have been developed for 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of related pyrrolidinone compounds, showcasing the versatility of these chemical frameworks in generating complex heterocyclic structures (Katritzky et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of the phenothiazine core, which is known for its electron-donating properties, and the pyrrolidinedione unit, which contributes to the molecule's stability and reactivity. Structural characterizations, including crystal structure analysis, provide insights into the conformation and spatial arrangement of these molecules, critical for understanding their chemical behavior (Zareef et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" and its analogs typically explore the reactivity of the phenothiazine and pyrrolidinedione units under various conditions. These studies help in understanding the functional group transformations, reactivity patterns, and potential applications of these compounds in synthetic chemistry (Al-Zahrani et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their practical application and handling. Research focusing on these aspects often employs spectroscopic and crystallographic methods to elucidate the compounds' characteristics (Meier et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron-donating capability, are integral to understanding the utility of "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" in various applications. These properties are closely related to the compound's molecular structure and are explored through both experimental and theoretical studies (Lin & Chang, 2009).
科学的研究の応用
Phenothiazine Derivatives and Biological Activities
Recent studies have illuminated the potential of phenothiazine derivatives, including structures similar to 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione, in exhibiting a wide range of promising biological activities. Investigations have focused on both in vitro and in vivo models to explore their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through pharmacophoric substituents, π-π interaction, DNA intercalation, and the lipophilic nature facilitating biological membrane penetration. The research highlights the phenothiazine core as a potent pharmacophoric moiety, underscoring its versatility in synthesizing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of phenothiazine derivatives has also been a subject of investigation. Research into the ABTS/PP decolorization assay has shed light on the reaction pathways underlying the antioxidant capacity of phenothiazines, revealing the formation of coupling adducts with ABTS•+ and the occurrence of oxidation without coupling for certain antioxidants. This intricate interplay between phenothiazine structures and antioxidant reactions underscores the need for further exploration to fully understand their therapeutic potential and application in mitigating oxidative stress (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Non-psychiatric Effects and Applications
Beyond their well-documented psychiatric applications, phenothiazines have demonstrated a range of non-psychiatric effects, including antimicrobial, anticancer, and immunomodulatory activities. This broad spectrum of action suggests potential therapeutic applications that extend beyond traditional uses, offering new avenues for clinical research and application. The multifaceted nature of phenothiazines, as highlighted in recent literature, suggests a promising future for these compounds in a variety of therapeutic contexts (Gangopadhyay & Karmakar, 2010).
将来の方向性
The compound has shown anticancer and antioxidant activity, indicating its potential for medicinal applications . Continuous research is being conducted to identify better and more potent drugs for cancer treatment . This compound, being a novel phenothiazine derivative, could be of pharmacological interest for a variety of key medicinal applications .
特性
IUPAC Name |
1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16-9-10-17(22)19(16)11-18(23)20-12-5-1-3-7-14(12)24-15-8-4-2-6-13(15)20/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSUOZFSCKFNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)
![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)
![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)
